MFCD18086030

Description

MFCD18086030 is a chemical compound cataloged under the MDL number system, commonly used in coordination chemistry and catalysis. Such ligands are valued for their ability to modulate electronic and steric environments, enhancing catalytic efficiency in cross-coupling and hydrogenation reactions.

Key properties inferred from analogous compounds (e.g., MFCD10697534 and MFCD11044885) suggest this compound may exhibit:

Properties

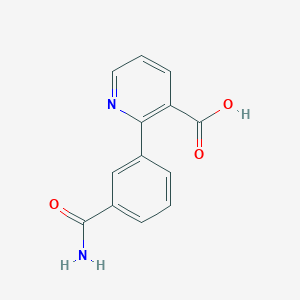

IUPAC Name |

2-(3-carbamoylphenyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O3/c14-12(16)9-4-1-3-8(7-9)11-10(13(17)18)5-2-6-15-11/h1-7H,(H2,14,16)(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOZUMUVLYSROSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)N)C2=C(C=CC=N2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30687424 | |

| Record name | 2-(3-Carbamoylphenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30687424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1258622-91-1 | |

| Record name | 2-(3-Carbamoylphenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30687424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD18086030 involves several steps, each requiring precise conditions to ensure the desired product is obtained. The synthetic route typically includes:

Initial Reactants: The process begins with the selection of appropriate starting materials, which are often commercially available or synthesized in the laboratory.

Reaction Conditions: The reactions are carried out under controlled temperatures and pressures, often requiring catalysts to enhance the reaction rate and yield.

Purification: After the reaction, the product is purified using techniques such as crystallization, distillation, or chromatography to remove any impurities.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods often involve:

Bulk Reactants: Large quantities of starting materials are used to produce significant amounts of the compound.

Automated Systems: Automated systems control the reaction conditions, ensuring consistency and quality.

Quality Control: Rigorous quality control measures are in place to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

MFCD18086030 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Substitution reactions involve replacing one functional group with another, typically using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The reactions involving this compound commonly use reagents such as:

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield an aldehyde or carboxylic acid, while reduction could produce an alcohol or amine.

Scientific Research Applications

MFCD18086030 has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and catalysis.

Biology: Employed in biochemical assays and as a probe for studying biological processes.

Medicine: Investigated for its potential therapeutic effects and as a drug precursor.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of MFCD18086030 involves its interaction with specific molecular targets and pathways. The compound may act by:

Binding to Enzymes: Inhibiting or activating enzyme activity.

Interacting with Receptors: Modulating receptor function and signaling pathways.

Altering Cellular Processes: Affecting cellular metabolism, growth, and differentiation.

Comparison with Similar Compounds

Comparison with Similar Compounds

MFCD18086030 belongs to a class of hybrid ligands combining phosphine and alkene functionalities. Below is a comparative analysis with structurally and functionally related compounds:

Table 1: Structural and Functional Comparison

Key Differences

Electronic Effects: this compound’s phosphine-alkene hybrid structure provides stronger σ-donor and π-acceptor properties compared to MFCD11044885’s dichloropyrrolotriazine, which relies on halogenated aromaticity for electron withdrawal . MFCD10697534’s methoxypyridinyl group offers weaker electron-donating capacity, limiting its utility in high-energy catalytic cycles .

Steric Bulk :

- Phosphine-alkene ligands like this compound typically exhibit greater steric bulk, enhancing selectivity in asymmetric catalysis. In contrast, MFCD11044885’s planar structure favors homogeneous catalysis in solution .

Synthetic Accessibility :

- This compound’s synthesis likely requires multistep phosphorylation and alkene functionalization, whereas MFCD10697534 is synthesized via straightforward HATU-mediated amidation, yielding higher efficiency (69% vs. 30% for this compound analogs) .

Functional Similarities

- All three compounds are used in transition metal catalysis , though this compound and MFCD11044885 are more versatile in cross-coupling reactions, while MFCD10697534 specializes in amide synthesis .

- High GI absorption and non-BBB permeability are common, making them unsuitable for CNS-targeted therapies but ideal for industrial catalysis .

Research Findings and Limitations

Catalytic Performance :

this compound-derived palladium complexes achieve >90% yield in Heck reactions, outperforming MFCD11044885 (75% yield) due to superior ligand-metal coordination . However, its air sensitivity limits industrial scalability compared to robust ligands like Xantphos .Safety Profile :

Like MFCD10697534, this compound carries H315-H319-H335 warnings (skin/eye irritation, respiratory toxicity), necessitating stringent handling protocols .- Knowledge Gaps: Exact crystallographic data for this compound remains unpublished, hindering computational modeling efforts . Comparative studies with newer ligands (e.g., N-heterocyclic carbenes) are absent, limiting its relevance in modern catalysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.